molecular formula C17H12FNO2 B2552891 Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate CAS No. 327092-77-3

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate

Cat. No.: B2552891
CAS No.: 327092-77-3
M. Wt: 281.286
InChI Key: JLPCIFSCLMVANF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps including condensation, cyclization, and esterification . The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or acetic acid for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl quinoline-2-carboxylate hydrochloride
  • 2-(2-Methylphenyl)-4-quinolinecarboxylic acid
  • 4-(4-Methylphenoxy)-2-quinolinecarboxylic acid

Uniqueness

Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPCIFSCLMVANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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